

# Application Note: Protocols for NH-Transfer to Sulfoxides Using Hypervalent Iodine Reagents

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## Compound of Interest

Compound Name: *Imino(methyl)(propan-2-yl)-  
lambda6-sulfanone*

CAS No.: 1367371-35-4

Cat. No.: B2888029

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## Strategic Overview

Sulfoximines (

) have emerged as high-value bioisosteres for sulfones and sulfonamides in medicinal chemistry.[1] Their intrinsic chirality and additional vector for substitution (at the nitrogen) allow for precise tuning of physicochemical properties and metabolic stability. Notable examples include the pan-CDK inhibitor Runcaciguat and AstraZeneca's ATR inhibitor Ceralasertib.

Historically, sulfoximine synthesis relied on hazardous reagents (e.g., hydrazoic acid, O-mesitylenesulfonylhydroxylamine) or harsh conditions. The advent of hypervalent iodine(III) reagents has revolutionized this field, enabling mild, oxidative NH-transfer.

This guide details two primary protocols:

- Method A (Metal-Free): The modern "gold standard" for direct NH-sulfoximine synthesis using ammonium carbamate.

- Method B (Rh-Catalyzed): A robust alternative for installing N-protected groups (e.g., trifluoroacetyl) on sterically demanding substrates.

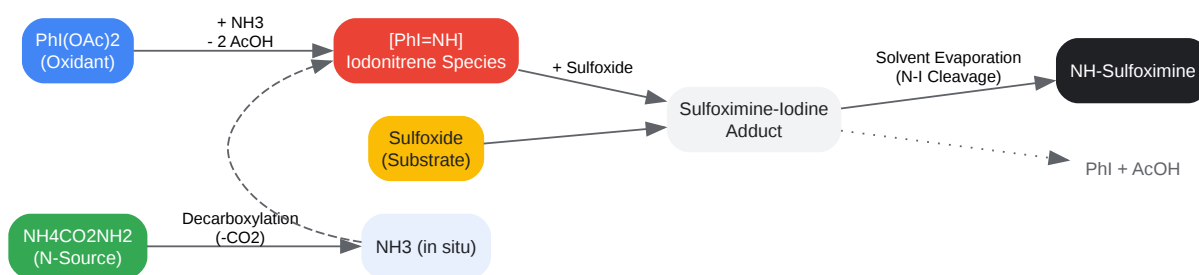
## Mechanistic Foundations

Understanding the active species is critical for troubleshooting. In hypervalent iodine-mediated amination, the iodine(III) center acts as an electrophilic shuttle.

### The Bull-Luisi Mechanism (Metal-Free)

The reaction between (diacetoxyiodo)benzene (PIDA) and ammonium carbamate generates an electrophilic iodonitrene-like species in situ. The sulfoxide acts as a nucleophile, attacking the iodine-nitrogen intermediate.[2]

Key Insight: The N-I bond in the intermediate is often stable in solution. Solvent evaporation is a chemical step, not just a physical one, required to cleave the N-I bond and release the final sulfoximine.



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Figure 1: Mechanistic pathway for metal-free NH-transfer.[3] Note the critical role of solvent evaporation in product release.

## Protocol A: Metal-Free Direct NH-Transfer

Reference Standard: Bull, J. A.; Luisi, R. et al. Angew. Chem. Int. Ed. 2016 [1].

This is the preferred method for generating free NH-sulfoximines. It avoids heavy metals, uses inexpensive reagents, and operates at room temperature.[3]

## Reagents & Stoichiometry

Component	Equiv.	Role	Notes
Sulfoxide	1.0	Substrate	Enantiopure sulfoxides retain stereochemistry.[4]
PhI(OAc) <sub>2</sub> (PIDA)	2.5 - 3.0	Oxidant	Must be finely powdered. Generates 2 equiv. AcOH.
Ammonium Carbamate	4.0	N-Source	Source of NH <sub>3</sub> . <sup>[2]</sup> Excess drives equilibrium.
Methanol (MeOH)	[0.2 M]	Solvent	Critical: Solubilizes ammonium salts.

## Step-by-Step Workflow

- Preparation:
  - Use a round-bottom flask (RBF) with a magnetic stir bar.[1]
  - Note: No inert atmosphere (Ar/N<sub>2</sub>) is required; the reaction is air-tolerant.
- Addition Sequence (Critical):
  - Dissolve Sulfoxide (1.0 equiv) in MeOH (0.2 M concentration).
  - Add Ammonium Carbamate (4.0 equiv) in one portion.[1]
  - Add PhI(OAc)<sub>2</sub> (3.0 equiv) slowly over 2–3 minutes.
  - Observation: The mixture may turn yellow/orange. Gas evolution (CO<sub>2</sub>) will occur.

- Reaction:
  - Stir vigorously at 25 °C (Room Temp) for 1–2 hours.
  - Checkpoint: Monitor by TLC.[5] The intermediate N-I adduct may appear as a distinct spot that converts to product upon heating/drying.
- Workup (The "Cleavage" Step):
  - Remove solvent under reduced pressure (Rotary evaporator).
  - Why: This step forces the breakdown of the N-I intermediate.[1] Do not skip to extraction.
  - Redissolve the residue in DCM or EtOAc.
  - Wash with saturated NaHCO<sub>3</sub> (to neutralize AcOH byproduct) and Brine.
- Purification:
  - Dry organic layer over Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate.
  - Purify via flash column chromatography (typically DCM/MeOH or EtOAc/Hexane gradients).

## Protocol B: Rhodium-Catalyzed N-Acyl Transfer

Reference Standard: Okamura, H.; Bolm, C. *Org. Lett.* 2004 [2]. [6][8]

Use this protocol if the metal-free method fails (e.g., extremely steric-hindered substrates) or if you specifically require an N-protected sulfoximine (e.g., N-trifluoroacetyl).

## Reagents & Stoichiometry

Component	Equiv.	Role
Sulfoxide	1.0	Substrate
Trifluoroacetamide	2.0	N-Source
PhI(OAc) <sub>2</sub>	1.5	Oxidant
Rh <sub>2</sub> (OAc) <sub>4</sub>	2–5 mol%	Catalyst
MgO	4.0	Acid Scavenger
DCM	[0.1 M]	Solvent

## Step-by-Step Workflow

- Setup: Flame-dry a Schlenk tube or RBF and purge with Nitrogen/Argon.
- Mixing:
  - Add Sulfoxide, Trifluoroacetamide, PhI(OAc)<sub>2</sub>, MgO, and Rh<sub>2</sub>(OAc)<sub>4</sub>.
  - Add DCM (Dichloromethane).
- Reaction:
  - Stir at 40 °C (mild reflux) for 6–12 hours.
  - Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) The Rh-catalyst stabilizes the nitrene intermediate, facilitating transfer to the sulfoxide sulfur.
- Filtration:
  - Filter the mixture through a pad of Celite to remove MgO and Rh residues.
  - Concentrate filtrate.
- Deprotection (Optional):

- To obtain the free NH-sulfoximine: Treat the N-Tfa sulfoximine with K<sub>2</sub>CO<sub>3</sub> (5 equiv) in MeOH at RT for 30 mins.

## Critical Parameter Optimization

The following table summarizes how to tune the reaction based on substrate class.

Variable	Recommendation	Rationale
Solvent Choice	MeOH (Method A)	Essential for Ammonium Carbamate solubility. Other solvents (DCM, Toluene) result in <10% yield for Method A.
Temperature	25 °C	Higher temps (>50 °C) in Method A can cause decomposition of the oxidant before transfer.
Substrate: Sulfides	Use 3.0 equiv PIDA	Sulfides can be converted directly to sulfoximines (one-pot oxidation + imination) using Method A [3].
Acid Sensitivity	Add MgO	PIDA releases Acetic Acid. If substrate is acid-labile, add 4.0 equiv MgO to the reaction.
Chirality	Retained	Both methods proceed with retention of configuration at the Sulfur center (stereospecific).

## Troubleshooting & QC

### Issue: Incomplete Conversion

- Diagnosis: Starting material remains after 2 hours.
- Fix: Add another 0.5–1.0 equiv of PIDA. The reagent degrades over time in MeOH. Ensure PIDA is fresh (white powder, not yellowed).

## Issue: Product "Disappears" during Workup

- Diagnosis: The N-I intermediate was not cleaved.
- Fix: Ensure the reaction mixture is evaporated to dryness on the rotavap before adding aqueous extraction buffers. The concentration step is mechanistic.

## Issue: Separation of Iodobenzene (PhI)

- Diagnosis: PhI co-elutes with product.
- Fix: PhI is volatile. Leave the crude product under high vacuum (<1 mbar) for 4–6 hours, or use a gradient starting with 100% Hexane/Heptane to flush PhI before eluting the polar sulfoximine.

## Safety & Handling

- Hypervalent Iodine (PIDA): Potentially explosive under heavy shock or high heat. Store at 4 °C. Do not heat dry solids.
- Ammonium Carbamate: Releases Ammonia (toxic/corrosive) and CO<sub>2</sub>. Use in a fume hood. [\[11\]](#)
- Exotherm: The addition of PIDA to the reaction mixture can be slightly exothermic. On scales >5g, add PIDA in portions.

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